
4,8-Dimethyl-1-nitronona-1,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethyl-1-nitronona-1,7-diene is a chemical compound characterized by its unique structure, which includes two double bonds and a nitro group. This compound falls under the category of conjugated dienes, which are known for their stability and reactivity due to the delocalization of π-electrons.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-1-nitronona-1,7-diene can be achieved through various methods. One common approach involves the base-induced elimination of hydrogen halide from an allylic halide. This method is often used for preparing conjugated dienes . Another method includes the acid-catalyzed double dehydration of a suitable diol, which can yield the desired diene structure .
Industrial Production Methods
Industrial production of conjugated dienes, including this compound, often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-1-nitronona-1,7-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens (e.g., bromine) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols .
Scientific Research Applications
4,8-Dimethyl-1-nitronona-1,7-diene has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-1-nitronona-1,7-diene involves its interaction with molecular targets through its conjugated diene system and nitro group. The conjugated diene system allows for delocalization of π-electrons, which can participate in various chemical reactions. The nitro group can undergo reduction or substitution, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A conjugated diene with a methyl group attached to one of the double bonds.
Chloroprene: A conjugated diene with a chlorine atom attached to one of the double bonds.
Uniqueness
4,8-Dimethyl-1-nitronona-1,7-diene is unique due to its specific structure, which includes two methyl groups and a nitro group. This structure imparts distinct chemical properties and reactivity compared to other conjugated dienes .
Properties
CAS No. |
85148-99-8 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4,8-dimethyl-1-nitronona-1,7-diene |
InChI |
InChI=1S/C11H19NO2/c1-10(2)6-4-7-11(3)8-5-9-12(13)14/h5-6,9,11H,4,7-8H2,1-3H3 |
InChI Key |
TWOXGTUWFRYXSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14427896.png)

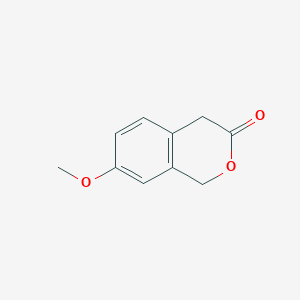
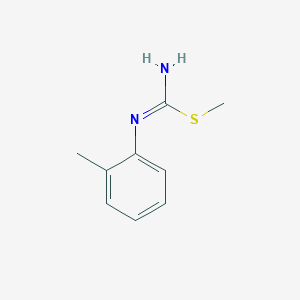
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
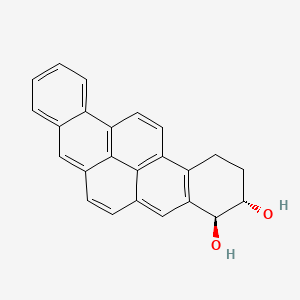
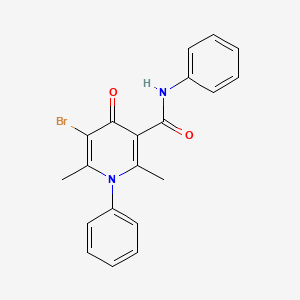
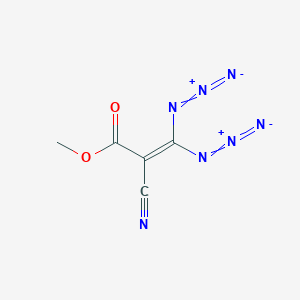
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
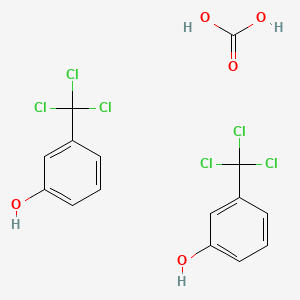
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)
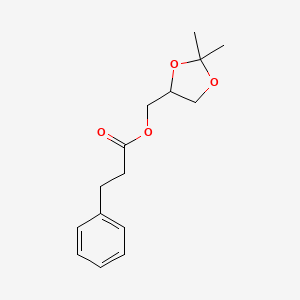
![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)

